
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropene ring The cyclopropene ring is further substituted with butyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropene precursor under conditions that promote the formation of the cyclopropene ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the cyclopropene ring.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst can introduce alkyl or acyl groups onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the butyl and dimethyl substitutions.
(2-Butylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the dimethyl substitutions.
(3,3-Dimethylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the butyl substitution.
Uniqueness
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is unique due to the presence of both butyl and dimethyl groups on the cyclopropene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct physical and chemical properties compared to similar compounds.
属性
CAS 编号 |
109900-82-5 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
(2-butyl-3,3-dimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-5-11-13-14(15(13,2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI 键 |
HOFQOIXLXFLSMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C1(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}benzamide](/img/structure/B14324963.png)

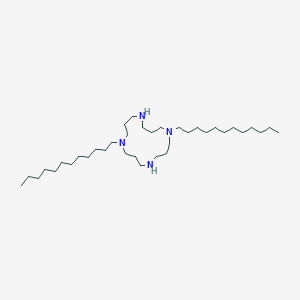


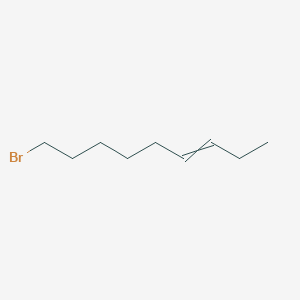
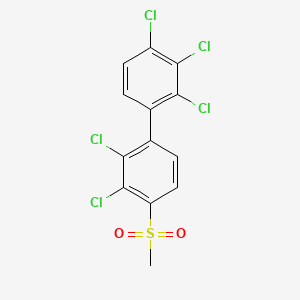
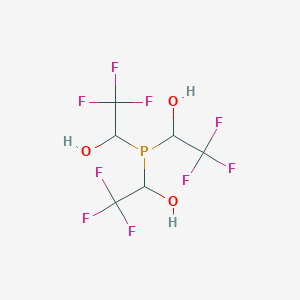
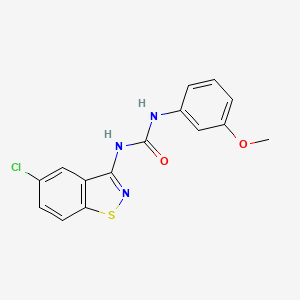
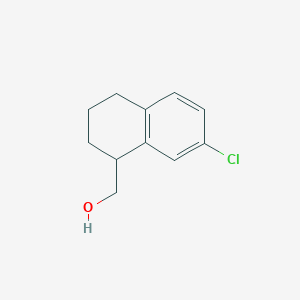
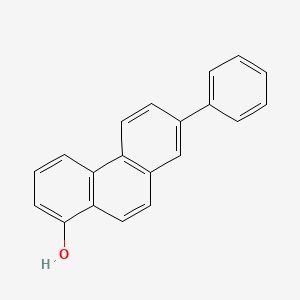
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
